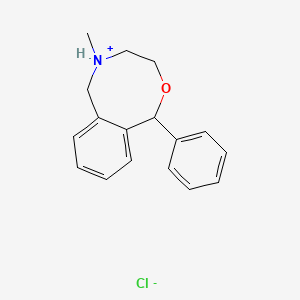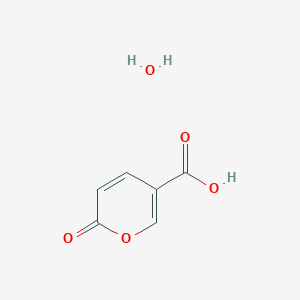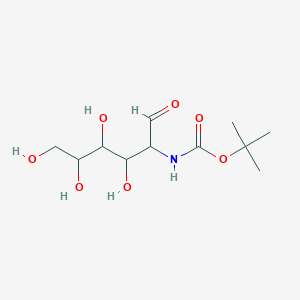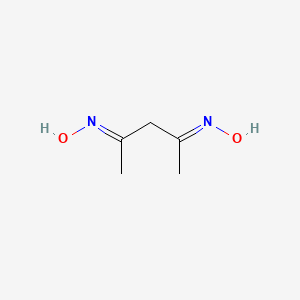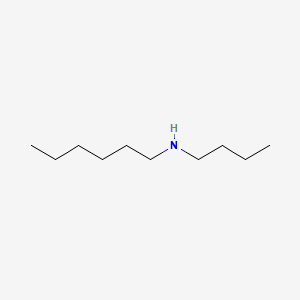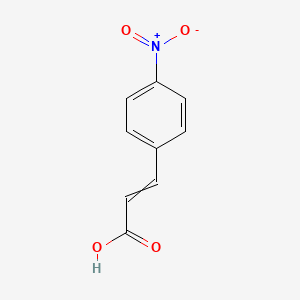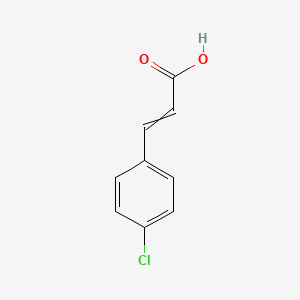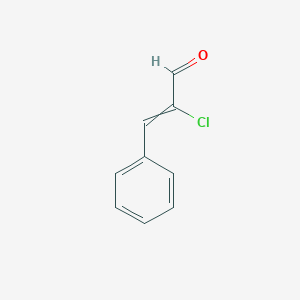
3-Phenyl-2-propenal
概述
描述
3-Phenyl-2-propenal, also known as cinnamaldehyde, is an organic compound with the molecular formula C9H8O. It is a yellowish, viscous liquid with a distinctive cinnamon odor. This compound is naturally found in the bark of cinnamon trees and other species of the genus Cinnamomum. It is widely used as a flavoring agent, fragrance, and in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
3-Phenyl-2-propenal can be synthesized through several methods:
Perkin Reaction: This classical method involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate. The reaction proceeds through the formation of an intermediate, which undergoes dehydration to yield this compound.
Aldol Condensation: Another common method is the aldol condensation of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The intermediate aldol product is then dehydrated to form this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced by the catalytic dehydrogenation of cinnamyl alcohol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures to achieve high yields .
化学反应分析
3-Phenyl-2-propenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cinnamic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound with hydrogen in the presence of a metal catalyst like palladium on carbon yields cinnamyl alcohol.
Substitution: It can undergo nucleophilic addition reactions with compounds like ammonia or amines to form Schiff bases.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Ammonia, primary amines.
Major products formed from these reactions include cinnamic acid, cinnamyl alcohol, and Schiff bases .
科学研究应用
3-Phenyl-2-propenal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in the development of preservatives and disinfectants.
Medicine: Research has shown that this compound has potential anti-inflammatory and anticancer properties, which are being explored for therapeutic applications.
作用机制
The mechanism of action of 3-Phenyl-2-propenal involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
相似化合物的比较
3-Phenyl-2-propenal can be compared with other similar compounds such as:
Cinnamic Acid: Unlike this compound, cinnamic acid is a carboxylic acid and is less volatile. It is used in the synthesis of esters and as a precursor for various pharmaceuticals.
Cinnamyl Alcohol: This compound is an alcohol and is used as a fragrance and flavoring agent. It is less reactive compared to this compound.
Cinnamyl Acetate: An ester derivative of cinnamyl alcohol, it is used in perfumes and as a flavoring agent.
This compound stands out due to its unique combination of antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
3-phenylprop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRLNWUNMBNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024835 | |
| Record name | 3-Phenylprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-55-2 | |
| Record name | Cinnamaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[2-oxo-2-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]acetyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B7806318.png)
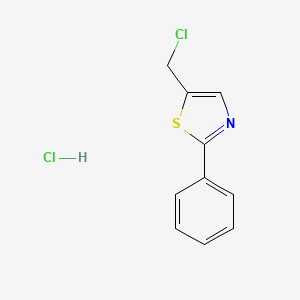
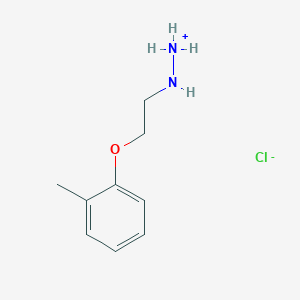
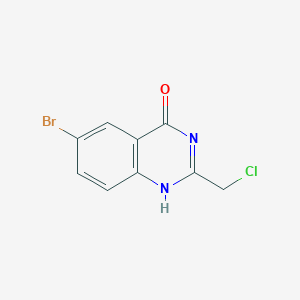
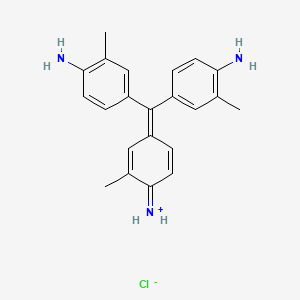
![(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine](/img/structure/B7806360.png)
